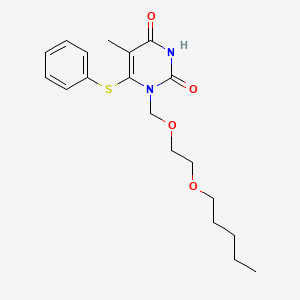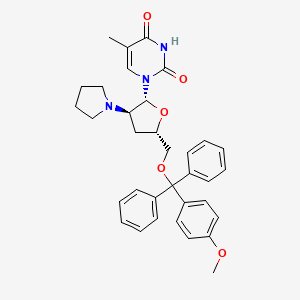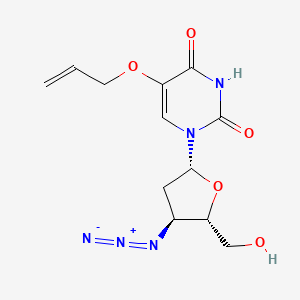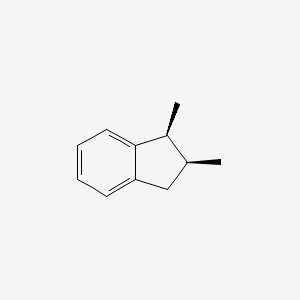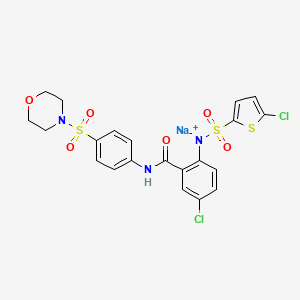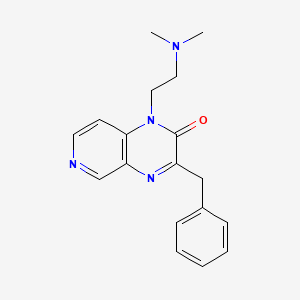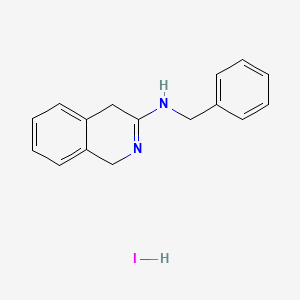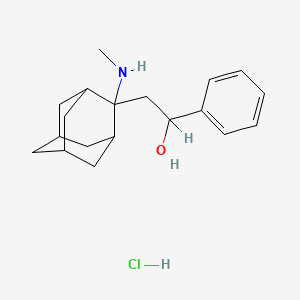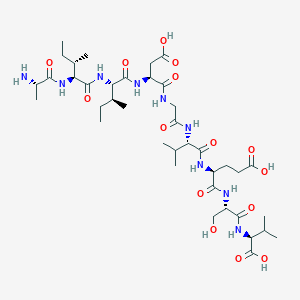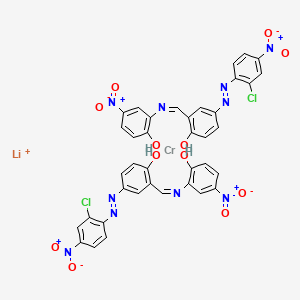
3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, which is often associated with biological activity, and a benzoxazole moiety, which can enhance its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzoxazole Ring: Starting from an appropriate benzoxazole precursor, such as 2-aminophenol, which undergoes cyclization with a suitable aldehyde under acidic conditions to form the benzoxazole ring.
Alkylation: The benzoxazole intermediate is then alkylated using an alkyl halide to introduce the tetrahydrobenzoxazole moiety.
Formation of the Pyridinone Core: The pyridinone core is synthesized separately, often starting from a pyridine derivative, which undergoes functional group transformations to introduce the ethyl and methyl substituents.
Coupling Reaction: The final step involves coupling the benzoxazole intermediate with the pyridinone core through an amination reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyridinone core, potentially converting it to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Introduction of various functional groups, such as amines or thiols, at the benzoxazole moiety.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its pharmacological properties
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can enhance binding affinity, while the pyridinone core can modulate the compound’s activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 3-((Benzoxazol-2-yl)methylamino)-5-ethyl-6-methylpyridin-2(1H)-one
- 3-(((4,5,6,7-Tetrahydro-1-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzoxazole and pyridinone moieties in a single molecule provides a unique combination of properties that can be exploited in various applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
属性
CAS 编号 |
143707-81-7 |
|---|---|
分子式 |
C16H21N3O2 |
分子量 |
287.36 g/mol |
IUPAC 名称 |
5-ethyl-6-methyl-3-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-ylmethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H21N3O2/c1-3-11-8-13(16(20)18-10(11)2)17-9-15-19-12-6-4-5-7-14(12)21-15/h8,17H,3-7,9H2,1-2H3,(H,18,20) |
InChI 键 |
SAGDAHZQCJHXHR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(O2)CCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




